Dibenzo[c,f][2,7]naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
195-27-7 |
|---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
quinolino[3,4-c]quinoline |
InChI |
InChI=1S/C16H10N2/c1-3-7-14-12(5-1)16-11(9-17-14)10-18-15-8-4-2-6-13(15)16/h1-10H |
InChI Key |
VHMPUASQIHDEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Dibenzo C,f 1 2 Naphthyridine Scaffolds
Overview of Established Synthetic Routes to Dibenzo[c,f]acs.orgnih.govnaphthyridine
Historically, the synthesis of the dibenzo[c,f] acs.orgnih.govnaphthyridine ring system has been challenging, with early methods often resulting in low yields. acs.orgacs.orgfigshare.com One of the foundational routes involves the reaction of a substituted quinoline (B57606) derivative with an aniline (B41778). For instance, the synthesis of 10,11-dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine was initially achieved by reacting 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile (B1354547) with 2-methyl-benzene-1,3-diamine. acs.orgacs.orgfigshare.com This reaction, however, produced the desired product in less than 25% yield, highlighting the need for more efficient and reliable synthetic protocols. acs.orgacs.orgfigshare.com
Another established approach involves the construction of benzo[c] acs.orgnih.govnaphthyridinone derivatives, which can serve as precursors to the fully aromatic dibenzo[c,f] acs.orgnih.govnaphthyridine system. A notable method is the ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes with cyanamides. researchgate.net This reaction provides a convergent approach to the tetracyclic core. Additionally, the synthesis of benzo[f]furo[3,4-c] acs.orgnih.govnaphthyridines has been accomplished from furo[3,4-b]pyridines through a sequence involving reduction of a nitro group and subsequent cyclization. nih.gov
Key Reaction Mechanisms in Dibenzo[c,f]acs.orgnih.govnaphthyridine Synthesis
The formation of the dibenzo[c,f] acs.orgnih.govnaphthyridine scaffold relies on a series of fundamental organic reactions, with condensation and cyclization strategies being paramount.
Condensation Reactions for Dibenzo[c,f]acs.orgnih.govnaphthyridine Formation
Condensation reactions are central to building the complexity of the dibenzo[c,f] acs.orgnih.govnaphthyridine system. In the synthesis of a substituted dibenzo[c,f] acs.orgnih.govnaphthyridine, the initial step often involves the formation of a 4-anilino-3-quinolinecarbonitrile intermediate. acs.org This is typically achieved by heating a 4-chloro-3-quinolinecarbonitrile with an appropriate aniline in the presence of pyridine (B92270) hydrochloride. acs.org The subsequent intramolecular cyclization, which can be considered a form of condensation, leads to the final tetracyclic product.
Cyclization and Annulation Strategies for Dibenzo[c,f]acs.orgnih.govnaphthyridine Ring Systems
Cyclization and annulation are the key bond-forming events that define the dibenzo[c,f] acs.orgnih.govnaphthyridine ring system. A variety of strategies have been employed:
Intramolecular Cyclization: As mentioned, the cyclization of 4-anilino-3-quinolinecarbonitriles is a common strategy. acs.org
[2+2+2] Cycloaddition: A powerful annulation technique involves the ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes with cyanamides, which efficiently constructs the benzo[c] acs.orgnih.govnaphthyridinone core. researchgate.net This method is advantageous due to its ability to tolerate a range of functional groups on both the diyne and cyanamide (B42294) components. researchgate.net
Radical Cyclization: The synthesis of the marine alkaloid subarine, a benzo[c] acs.orgnih.govnaphthyridine, utilizes a radical cyclization of a bipyridine-dicarboxylate derivative. researchgate.net
Oxidative Cyclization: A switchable oxidative cyclization of 4-arylquinoline-3-carboxamides mediated by Na2S2O8 has been developed to produce dibenzo[c,f] acs.orgnih.govnaphthyridinones. researchgate.net
Novel Synthetic Approaches to Dibenzo[c,f]acs.orgnih.govnaphthyridine Derivatives
To overcome the limitations of traditional methods, researchers have explored modern synthetic techniques to improve efficiency, yield, and access to a wider range of derivatives.
Microwave-Assisted Synthesis of Dibenzo[c,f]acs.orgnih.govnaphthyridines
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. In the synthesis of 10,11-dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine, conventional heating methods were found to be suboptimal. acs.orgacs.orgfigshare.com The use of design of experiments (DOE) indicated that higher temperatures were necessary to maximize the yield. acs.orgacs.orgfigshare.com Since the required temperatures exceeded the boiling point of the solvent, microwave heating was employed, resulting in a significant increase in the yield of the desired product to 80%. acs.orgacs.orgfigshare.com While scaling up microwave reactions can present challenges, this method is highly effective for the rapid synthesis of analogues for research purposes. acs.org
| Reaction | Conditions | Yield (Conventional) | Yield (Microwave) | Reference |
| 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile + 2-methyl-benzene-1,3-diamine | Ethoxyethanol, 130 °C | <25% | 80% | acs.org, acs.org, figshare.com |
Cascade and Multicomponent Reactions in Dibenzo[c,f]acs.orgnih.govnaphthyridine Synthesis
Cascade and multicomponent reactions offer an elegant and efficient approach to constructing complex molecular architectures in a single step, minimizing waste and purification steps.
A notable example is the K2S2O8-mediated cascade reaction involving the dehydrogenative aromatization and intramolecular C(sp²)–H amidation of 1,4-dihydropyridines. researchgate.net This method provides an efficient route to multisubstituted benzo[c] acs.orgnih.govnaphthyridine-6-ones with yields ranging from 38–74%. researchgate.net
While not directly for the dibenzo[c,f] acs.orgnih.govnaphthyridine system, related multicomponent reactions have been developed for other naphthyridine isomers. For instance, a regioselective, one-pot, multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) has been used to synthesize benzo[c]pyrazolo acs.orgnih.govnaphthyridines in good to excellent yields. rsc.org This highlights the potential for applying similar green and efficient strategies to the synthesis of the dibenzo[c,f] acs.orgnih.govnaphthyridine scaffold.
Metal-Catalyzed Methods for Dibenzo[c,f]figshare.comscielo.brnaphthyridine Construction
The formation of the dibenzo[c,f] figshare.comscielo.brnaphthyridine core often relies on the construction of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds to assemble the fused heterocyclic system. Metal catalysts have proven instrumental in facilitating these transformations, which can be challenging to achieve through classical methods.
One notable approach involves an intramolecular oxidative C-H amidation. Research has demonstrated a switchable oxidative cyclization of 4-arylquinoline-3-carboxamides to produce dibenzo[c,f] figshare.comscielo.brnaphthyridinones. rsc.org This transformation can proceed via a catalyst-free pathway using sodium persulfate (Na₂S₂O₈) as the oxidant in a mixed solvent system like ethyl acetate/water or acetonitrile/water under reflux conditions, affording yields between 32% and 78%. rsc.org
Alternatively, the reaction pathway can be switched to favor a different cyclized product by introducing a silver(I) nitrate (B79036) (AgNO₃) catalyst. While this specific catalytic system leads to spirocyclohexadienones, the study highlights the pivotal role of metal catalysis in directing the selectivity of complex intramolecular cyclizations. rsc.org The ability to form the dibenzo[c,f] figshare.comscielo.brnaphthyridinone core under metal-free oxidative conditions is significant, but the potential for metal-catalyzed variations remains an area for further exploration to control reaction pathways and potentially improve yields.
Optimization Techniques in Dibenzo[c,f]figshare.comscielo.brnaphthyridine Synthesis
Given the complexity and often low initial yields of synthetic routes toward polycyclic heterocycles like dibenzo[c,f] figshare.comscielo.brnaphthyridine, process optimization is critical. Modern statistical methods and a focus on process efficiency are key to developing viable and scalable syntheses.
Design of Experiments (DOE) in Reaction Condition Optimization
Design of Experiments (DOE) is a powerful statistical methodology used to systematically determine the relationship between factors affecting a process and the outcome of that process. In chemical synthesis, it allows for the efficient optimization of reaction conditions by varying multiple factors simultaneously, such as temperature, catalyst loading, and reactant stoichiometry.
A key example of its application is in the synthesis of 10,11-dimethoxy-4-methyldibenzo[c,f] figshare.comscielo.brnaphthyridine-3,6-diamine . figshare.com The initial synthesis, involving the reaction of 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile with 2-methyl-benzene-1,3-diamine, suffered from poor yields of less than 25%. figshare.com To address this, a DOE approach was implemented to explore the effects of reagent stoichiometry, catalyst, and temperature. figshare.com
While the specific data points from the experimental design are not detailed in the primary literature abstract, the outcome was a significant improvement. The DOE study identified optimized conditions that, through the use of microwave heating to achieve reaction temperatures higher than the solvent's boiling point, boosted the product yield to 80%. figshare.com This demonstrates the profound impact of a structured experimental design in overcoming synthetic hurdles.
To illustrate the principles of DOE in a related context, consider the optimization of a generic palladium-catalyzed C-N cross-coupling reaction, a fundamental step in many aza-polycyclic syntheses. A fractional factorial design might be employed to screen several factors.
Illustrative DOE for a Pd-Catalyzed C-N Coupling Reaction
| Run | Catalyst Loading (mol%) | Temperature (°C) | Base Equivalents | Ligand Type | Yield (%) |
| 1 | 1 | 80 | 1.5 | Ligand A | 45 |
| 2 | 2 | 80 | 1.5 | Ligand B | 65 |
| 3 | 1 | 100 | 1.5 | Ligand B | 72 |
| 4 | 2 | 100 | 1.5 | Ligand A | 58 |
| 5 | 1 | 80 | 2.0 | Ligand B | 75 |
| 6 | 2 | 80 | 2.0 | Ligand A | 62 |
| 7 | 1 | 100 | 2.0 | Ligand A | 68 |
| 8 | 2 | 100 | 2.0 | Ligand B | 88 |
This table is a representative example to illustrate the DOE methodology and does not represent actual experimental data for the synthesis of Dibenzo[c,f] figshare.comscielo.brnaphthyridine.
By analyzing the results from such a design, chemists can identify the most influential factors and their optimal levels, leading to a robust and high-yielding process.
Process Efficiency and Yield Enhancement for Dibenzo[c,f]figshare.comscielo.brnaphthyridine
The ultimate goal of synthetic optimization is to enhance process efficiency and maximize product yield, making the synthesis more practical, cost-effective, and environmentally benign. The successful application of DOE in the synthesis of a substituted dibenzo[c,f] figshare.comscielo.brnaphthyridine is a prime example of this principle in action.
Molecular Design and Advanced Structural Characterization in Dibenzo C,f 1 2 Naphthyridine Research
Advanced Spectroscopic Techniques for Dibenzo[c,f]acs.orgacs.orgnaphthyridine Structural Elucidation
A combination of sophisticated spectroscopic methods is indispensable for the unambiguous characterization of novel dibenzo[c,f] acs.orgacs.orgnaphthyridine derivatives. These techniques provide a detailed picture of the molecular structure, from the connectivity of atoms to the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Dibenzo[c,f]acs.orgacs.orgnaphthyridine Derivative Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including the complex framework of dibenzo[c,f] acs.orgacs.orgnaphthyridines. Proton (¹H) NMR spectroscopy is particularly informative, offering precise information about the chemical environment of hydrogen atoms within the molecule.
In the characterization of a series of 6-chloro-dibenzo[c,f] acs.orgacs.orgnaphthyridine derivatives, ¹H NMR spectra, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), have revealed characteristic chemical shifts for the protons of the heterocyclic core and its substituents. For instance, the protons on the main scaffold of these derivatives typically appear in the aromatic region of the spectrum, with distinct signals that can be assigned to specific positions on the ring system. nih.gov The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the substituents on the benzo rings.
For example, in a 2,4,9,11-tetramethyl-6-chloro-dibenzo[c,f] acs.orgacs.orgnaphthyridine derivative, the methyl protons present as sharp singlets at approximately 2.3 and 2.5 ppm, while the aromatic protons are observed as singlets further downfield. nih.gov In contrast, derivatives with methoxy (B1213986) substituents show characteristic singlets for the methoxy protons around 3.4-3.6 ppm, and the aromatic protons often appear as a more complex multiplet due to altered electronic distribution. nih.gov
| Substituent Pattern | ¹H NMR (DMSO-d₆) δ (ppm) | Reference |
|---|---|---|
| 2,4,9,11-tetramethyl-6-chloro | 2.3 (s, 6H, C2-CH₃, C11-CH₃), 2.5 (s, 6H, C4-CH₃ C9-CH₃), 7.2 (s, 1H, C1-H), 7.4 (s, 1H, C12-H), 7.9 (s, 2H, C3-H, C10-H), 8.9 (s, 1H, C7-H) | nih.gov |
| 4,9-dimethoxy-6-chloro | 3.6 (s, 6H, C4-OCH₃, C9-OCH₃), 8.2-8.6 (m, 6H, C1-H, C2-H, C3-H, C10-H, C11-H, C12-H), 8.7 (s, 1H, C7-H) | nih.gov |
| 2,11-dimethoxy-6-chloro | 3.4 (s, 6H, C2-OCH₃, C11-OCH₃), 7.8-8.2 (m, 4H,C3-H, C4-H, C9-H, C10-H), 8.3 (s, 1H, C1-H), 8.5 (s, 1H, C12-H), 8.6 (s, 1H, C7-H) | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis of Dibenzo[c,f]acs.orgacs.orgnaphthyridines
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In the context of dibenzo[c,f] acs.orgacs.orgnaphthyridine research, IR spectroscopy provides valuable confirmation of the molecular structure, particularly the presence of key chemical bonds.
| Substituent Pattern | IR (KBr, νₘₐₓ) cm⁻¹ | Reference |
|---|---|---|
| 2,4,9,11-tetramethyl-6-chloro | 1578 (-C=N), 1052 (-C-Cl) | nih.gov |
| 4,9-dimethoxy-6-chloro | 1574 (-C=N), 1027 (-C-Cl) | nih.gov |
| 2,11-dimethoxy-6-chloro | 1579 (-C=N), 1033(-C-Cl) | nih.gov |
Mass Spectrometry (MS) in Dibenzo[c,f]acs.orgacs.orgnaphthyridine Research
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In the study of dibenzo[c,f] acs.orgacs.orgnaphthyridines, high-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of newly synthesized derivatives.
While detailed fragmentation studies for the dibenzo[c,f] acs.orgacs.orgnaphthyridine core are not extensively reported in the available literature, general principles of mass spectrometry of nitrogen-containing heterocyclic compounds suggest that the fragmentation patterns would be influenced by the stability of the aromatic system. The molecular ion peak (M⁺) is expected to be prominent due to the aromatic nature of the scaffold. Fragmentation would likely involve the loss of substituents and potentially the cleavage of the less aromatic rings, though the fused aromatic system would resist extensive fragmentation under standard electron impact (EI) conditions. For substituted derivatives, the initial fragmentation would likely involve the loss of these substituents, followed by fragmentation of the core structure.
X-ray Crystallographic Analysis of Dibenzo[c,f]acs.orgacs.orgnaphthyridine Compounds
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state.
Solid-State Structure Determination of Dibenzo[c,f]acs.orgacs.orgnaphthyridines
To date, a comprehensive search of the publicly available scientific literature and crystallographic databases has not revealed the single-crystal X-ray structure of the parent, unsubstituted dibenzo[c,f] acs.orgacs.orgnaphthyridine. Similarly, detailed reports on the solid-state packing of its simple derivatives are scarce. The determination of the crystal structure of the parent compound would be of significant value to the field, providing a foundational understanding of its molecular geometry and intermolecular interactions, such as π-π stacking, which are crucial for the design of materials with specific electronic or self-assembly properties.
Crystallographic Insights into Dibenzo[c,f]acs.orgacs.orgnaphthyridine Binding to Biological Targets
A significant breakthrough in understanding the therapeutic potential of the dibenzo[c,f] acs.orgacs.orgnaphthyridine scaffold came from the successful co-crystallization of a substituted derivative with its biological target, the 3-phosphoinositide-dependent kinase-1 (PDK-1). nih.gov PDK-1 is a crucial enzyme in the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
The crystal structure of a substituted dibenzo[c,f] acs.orgacs.orgnaphthyridine inhibitor bound to the kinase domain of PDK-1 revealed the precise binding mode and key molecular interactions responsible for its potent and selective inhibition. nih.gov This structural data confirmed that the inhibitor binds within the active site of the kinase. The detailed analysis of the inhibitor-protein complex has provided invaluable insights for structure-activity relationship (SAR) studies, guiding the rational design of next-generation inhibitors with improved potency and selectivity. The key interactions observed in the crystal structure serve as a blueprint for further optimization of the dibenzo[c,f] acs.orgacs.orgnaphthyridine scaffold as a promising class of kinase inhibitors.
Conformational Analysis of Dibenzo[c,f]grafiati.comcumhuriyet.edu.trnaphthyridines
The inherent rigidity of the dibenzo[c,f] grafiati.comcumhuriyet.edu.trnaphthyridine framework limits the number of accessible conformations. However, the degree of planarity and the potential for slight distortions are of significant interest to researchers. Understanding these subtle conformational preferences is key to designing novel derivatives with specific biological targets.
Theoretical and Experimental Approaches to Dibenzo[c,f]grafiati.comcumhuriyet.edu.trnaphthyridine Conformation
A combination of theoretical calculations and experimental techniques provides a comprehensive understanding of the conformational landscape of dibenzo[c,f] grafiati.comcumhuriyet.edu.trnaphthyridines.
Theoretical Approaches:
Computational chemistry offers powerful tools to predict and analyze the conformational preferences of molecules. Methods such as Density Functional Theory (DFT) and molecular mechanics are employed to calculate the potential energy surface of the dibenzo[c,f] grafiati.comcumhuriyet.edu.trnaphthyridine system. These calculations can identify the most stable conformations, estimate the energy barriers between different conformations, and provide detailed geometric parameters.
For instance, theoretical studies on related polycyclic aromatic hydrocarbons and heterocyclic systems often reveal that while the core structure is largely planar, steric hindrance between adjacent hydrogen atoms can lead to slight out-of-plane distortions. In the case of substituted dibenzo[c,f] grafiati.comcumhuriyet.edu.trnaphthyridines, the size and nature of the substituent groups can significantly influence the degree of this distortion.
Experimental Approaches:
Experimental techniques provide real-world data that can validate and refine theoretical models. The primary methods for studying the conformation of dibenzo[c,f] grafiati.comcumhuriyet.edu.trnaphthyridines are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For dibenzo[c,f] grafiati.comcumhuriyet.edu.trnaphthyridines, ¹H and ¹³C NMR are particularly informative. The chemical shifts of the protons and carbons in the aromatic rings are sensitive to the local electronic environment, which is in turn influenced by the molecule's conformation.
Pharmacological and Biological Activity Research of Dibenzo C,f 1 2 Naphthyridine Derivatives
Enzyme Inhibitory Activity of Dibenzo[c,f]acs.orgrcsb.orgnaphthyridines
Research into the enzyme inhibitory profile of dibenzo[c,f] acs.orgrcsb.orgnaphthyridines has been primarily focused on a specific class of signaling proteins known as kinases.
Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The dibenzo[c,f] acs.orgrcsb.orgnaphthyridine scaffold has been identified as a promising template for the development of selective kinase inhibitors.
Through high-throughput screening, a substituted dibenzo[c,f] acs.orgrcsb.orgnaphthyridine was identified as a novel, potent, and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK-1). acs.orgnih.gov PDK-1 is a master kinase that plays a central role in the activation of several other kinases, including Akt (also known as Protein Kinase B), which are crucial for cell growth, proliferation, and survival. acs.org
A lead compound, Dibenzo[c,f] acs.orgrcsb.orgnaphthyridine-3,6-diamine (1) , demonstrated potent inhibition of PDK-1 with an IC50 value of 0.06 µM. acs.org This compound was found to be selective for PDK-1 when tested against a panel of other kinases, including SGK1, AKT, S6K, CDK4, IKK, Src, TPL2, MEK, PKA, P38, MK2, and CAMKII, all of which showed IC50 values greater than 10 µM. acs.org
Structure-activity relationship (SAR) studies were conducted to understand the requirements for potent PDK-1 inhibition by this scaffold. The optimization of the diamino region and exploration of substitutions to improve water solubility were key areas of investigation. The results of these studies are summarized in the tables below.
Table 1: PDK-1 Inhibitory Activity of Dibenzo[c,f] acs.orgrcsb.orgnaphthyridine-3,6-diamine Analogs - Optimization of the Diamino Region
| Compound | R1 | R2 | R3 | PDK-1 IC50 (µM) |
| 1 | NH2 | CH3 | NH2 | 0.06 |
| 7 | H | H | H | 7.45 |
| 8 | NH2 | H | NH2 | 0.67 |
| 4 | NH2 | CH3 | H | 0.26 |
| 9 | NH2 | CH3 | OH | 0.04 |
| 10 | NH2 | CH3 | Cl | 2.12 |
| Data sourced from a single experiment carried out in duplicate. acs.org |
Table 2: PDK-1 Inhibitory Activity of Dibenzo[c,f] acs.orgrcsb.orgnaphthyridine-3,6-diamine Analogs - Optimization with Water-Solubilizing Groups
| Compound | R4 | R5 | PDK-1 IC50 (µM) |
| 1 | -OCH3 | -OCH3 | 0.06 |
| 11 | -OCH3 | -F | 0.58 |
| 12 | -OCH3 | -NHCH2CH2CH2(N-morpholino) | 0.29 |
| 13 | -OCH3 | -NHCH2CH2CH2N(CH3)2 | 0.97 |
| 14 | -OCH3 | -OCH2CH2CH2N(CH3)2 | 0.20 |
| Data sourced from a single experiment carried out in duplicate. acs.org |
A comprehensive search of scientific literature did not yield any specific research on the inhibition of c-Kit kinase by Dibenzo[c,f] acs.orgrcsb.orgnaphthyridine derivatives.
A comprehensive search of scientific literature did not yield any specific research on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase by Dibenzo[c,f] acs.orgrcsb.orgnaphthyridine derivatives.
The mechanism of action for the inhibition of PDK-1 by the dibenzo[c,f] acs.orgrcsb.orgnaphthyridine scaffold was elucidated through X-ray crystallography. The crystal structure of the lead compound 1 in a complex with the kinase domain of PDK-1 was determined at a resolution of 2.7 Å, confirming that the inhibitor binds in the active site of the enzyme. acs.orgrcsb.org
The binding orientation shows the dimethoxy groups of the molecule are partially exposed to the solvent. acs.org The structure-activity relationship trends observed in the analog studies are supported by the key interactions seen in the crystal structure. Specifically, the C3- and C6-amino groups make crucial hydrogen-bonding contacts with the protein. acs.org The removal of these groups, as seen in compound 7 , significantly diminishes the inhibitory activity. acs.org The C3-amino group, in particular, interacts with the protein via a bound water molecule. acs.org The comparable activity of compound 9 , where the C3-amino group is replaced by a hydroxyl group, is explained by the similar hydrogen-bonding capability of the hydroxyl group at this position. acs.org
A comprehensive search of scientific literature did not yield any specific research on the inhibition of 5α-reductase or Topoisomerase I by Dibenzo[c,f] acs.orgrcsb.orgnaphthyridine derivatives.
Kinase Inhibitory Activity
Antimicrobial Activity Investigations of Dibenzo[c,f]researchgate.netresearchgate.netnaphthyridines
While comprehensive antimicrobial studies specifically targeting a wide range of Dibenzo[c,f] researchgate.netresearchgate.netnaphthyridine derivatives are not extensively documented in publicly available literature, research on related naphthyridine isomers provides valuable insights into the potential of this chemical class.
Naphthyridine derivatives, in general, are recognized for their antibacterial properties. nih.govresearchgate.net The foundational compound, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, was a clinically significant antibacterial agent that paved the way for the development of fluoroquinolone antibiotics. nih.govnih.gov These compounds typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication. nih.govnih.gov
Specific investigations into isomers with structural similarities to dibenzonaphthyridines have shown promising results. For instance, synthetic isoquino[1,2-a] researchgate.netresearchgate.net-naphthyridine derivatives have demonstrated significant antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae, with potencies comparable to standard antibiotics like streptomycin (B1217042) and gentamicin. nih.gov Similarly, benzo[h] researchgate.netnih.govnih.govtriazolo[3,4-a] researchgate.netemerypharma.comnaphthyridine derivatives have been synthesized and evaluated as potential antibacterial agents, showing activity against B. subtilis and S. aureus with Minimum Inhibitory Concentrations (MICs) of 12.5 mg/mL for the most active compounds. nih.gov
Furthermore, 2,7-naphthyridine-4-carbonitrile (B12837030) and thieno[2,3-c] researchgate.netresearchgate.netnaphthyridine derivatives have been assessed for their antimicrobial effects. nih.gov The presence of an acetyl group was found to enhance antibacterial efficacy, with the most potent compounds exhibiting MIC values between 7.0 and 8.0 μg/mL against B. cereus and E. coli. nih.gov Certain derivatives also showed significant activity against S. aureus (MICs of 6.0–8.0 μg/mL) and P. aeruginosa (MIC of 6.0 μg/mL for one derivative). nih.gov
While these findings on related isomers are encouraging, dedicated studies to determine the specific antibacterial potency and spectrum of a broad series of Dibenzo[c,f] researchgate.netresearchgate.netnaphthyridine derivatives are needed to fully elucidate their potential in this area.
Table 1: Antibacterial Activity of Selected Naphthyridine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzo[h] researchgate.netnih.govnih.govtriazolo[3,4-a] researchgate.netemerypharma.comnaphthyridines | B. subtilis | 12.5 | nih.gov |
| S. aureus | 12.5 | nih.gov | |
| 2,7-Naphthyridine-4-carbonitriles/thieno[2,3-c] researchgate.netresearchgate.netnaphthyridines | B. cereus | 7.0 - 8.0 | nih.gov |
| E. coli | 7.0 - 8.0 | nih.gov | |
| S. aureus | 6.0 - 8.0 | nih.gov | |
| P. aeruginosa | 6.0 | nih.gov |
The antifungal potential of naphthyridine-based compounds has also been an area of investigation. The naturally occurring alkaloid calycanthine, which possesses a 2,6-naphthyridine (B1209661) scaffold, has demonstrated significant activity against the plant pathogenic fungi Exserohilum turcicum and Bipolaris maydis, with EC50 values of 103.1 and 29.3 mg/mL, respectively. nih.gov
Another notable example is eupolauridine, an indeno[1,2,3-ij] researchgate.netresearchgate.netnaphthyridine, which has shown in vitro efficacy against several human fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Its mechanism of action is believed to involve the selective inhibition of fungal topoisomerase I. nih.gov Eupolauridine exhibited a significant MIC of 5.25 μg/mL against C. albicans. nih.gov
Studies on benzo[h] researchgate.netnih.govnih.govtriazolo[3,4-a] researchgate.netemerypharma.comnaphthyridine derivatives also revealed antifungal activity, with some compounds being effective against C. albicans (MIC of 12.5 mg/mL) and A. fumigatus (MIC of 25 mg/mL). nih.gov Additionally, certain thieno[2,3-c] researchgate.netresearchgate.netnaphthyridine derivatives displayed strong antifungal activity against Geotrichum candidium, Trichophyton rubrum, and A. flavus, with MIC values ranging from 7.0 to 9.0 μg/mL. nih.gov
These results underscore the potential of the broader naphthyridine and benzonaphthyridine families as sources of new antifungal agents. However, specific screening of Dibenzo[c,f] researchgate.netresearchgate.netnaphthyridine derivatives is required to ascertain their particular antifungal efficacy and spectrum.
Table 2: Antifungal Activity of Selected Naphthyridine Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Benzo[h] researchgate.netnih.govnih.govtriazolo[3,4-a] researchgate.netemerypharma.comnaphthyridines | C. albicans | 12.5 | nih.gov |
| A. fumigatus | 25 | nih.gov | |
| Eupolauridine (indeno[1,2,3-ij] researchgate.netresearchgate.netnaphthyridine) | C. albicans | 5.25 | nih.gov |
| Thieno[2,3-c] researchgate.netresearchgate.netnaphthyridine derivatives | G. candidium | 7.0 - 9.0 | nih.gov |
| T. rubrum | 7.0 - 9.0 | nih.gov | |
| A. flavus | 7.0 - 8.0 | nih.gov | |
| C. albicans | 8.0 | nih.gov |
Bacterial efflux pumps are a significant mechanism of antimicrobial resistance, actively expelling therapeutic agents from the cell. emerypharma.com The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. emerypharma.complos.org While some 1,8-naphthyridine derivatives have been shown to potentiate the activity of fluoroquinolones, suggesting a possible interaction with bacterial resistance mechanisms, there is currently a lack of specific research investigating Dibenzo[c,f] researchgate.netresearchgate.netnaphthyridine derivatives as efflux pump inhibitors. mdpi.com General screening methods for identifying EPIs are well-established and could be applied to this class of compounds to explore this potential therapeutic avenue. emerypharma.comnih.gov
Anticancer Potential and Mechanisms of Dibenzo[c,f]researchgate.netresearchgate.netnaphthyridines
The structural resemblance of dibenzonaphthyridines to known anticancer agents has prompted investigations into their potential as novel oncotherapeutics.
A significant breakthrough in understanding the anticancer potential of the Dibenzo[c,f] researchgate.netresearchgate.netnaphthyridine scaffold came with the discovery of a substituted derivative as a potent and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK-1). nih.gov PDK-1 is a crucial kinase in the PI3K/AKT signaling pathway, which is often dysregulated in cancer and plays a key role in cell survival, proliferation, and growth. The identification of a Dibenzo[c,f] researchgate.netresearchgate.netnaphthyridine as a PDK-1 inhibitor provides a clear and significant cytotoxic mechanism for this class of compounds. nih.gov
In a broader context, other naphthyridine derivatives have been reported to exert their anticancer effects through different mechanisms. For example, some are known to inhibit topoisomerase II, an enzyme vital for DNA replication and cell division. plos.org The inhibition of this enzyme leads to DNA damage and ultimately apoptosis in cancer cells. Furthermore, the naturally occurring alkaloid eupolauridine, an indeno[1,2,3-ij] researchgate.netresearchgate.netnaphthyridine, is believed to selectively inhibit fungal topoisomerase I, and its derivatives have also been evaluated for antiproliferative activity against human cancer cell lines. nih.gov
These findings suggest that the Dibenzo[c,f] researchgate.netresearchgate.netnaphthyridine scaffold could potentially interact with multiple cellular targets relevant to cancer, making it a promising framework for the development of new anticancer drugs.
The antitumor potential of naphthyridine derivatives has been demonstrated in various studies. For instance, a series of novel 1,8-naphthyridine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against the human breast cancer cell line (MCF7), with some compounds showing potent activity. researchgate.net In another study, the cytotoxicity of various naphthyridine derivatives was assessed against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with some compounds exhibiting significant potency. researchgate.net
While these studies on related naphthyridine isomers are promising, there is a need for more extensive research specifically on Dibenzo[c,f] researchgate.netresearchgate.netnaphthyridine derivatives to fully characterize their antitumor potential across a broader range of cancer cell lines and in in-vivo models. The discovery of their role as PDK-1 inhibitors provides a strong rationale for further preclinical development. nih.gov
Table 3: Cytotoxic Activity of Selected Naphthyridine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine derivatives | MCF7 (Breast Cancer) | 1.47 - 7.89 | researchgate.net |
| Naphthyridine derivatives | HeLa (Cervical Cancer) | - | researchgate.net |
| HL-60 (Leukemia) | - | researchgate.net | |
| PC-3 (Prostate Cancer) | - | researchgate.net |
Antioxidant Activity Studies of Dibenzo[c,f]naphthyridines
Investigations into the antioxidant properties of dibenzo[c,f]naphthyridine derivatives are an emerging area of interest. While the primary focus of research on this class of compounds has historically been on their anticancer and DNA-interacting properties, some studies have explored their potential to mitigate oxidative stress. The planar, electron-rich nature of the dibenzo[c,f]naphthyridine core suggests a capacity for radical scavenging and interaction with reactive oxygen species (ROS).
Certain derivatives have been synthesized and evaluated for their ability to neutralize free radicals using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The introduction of specific substituent groups, particularly those with known antioxidant properties like phenolic hydroxyls or methoxy (B1213986) groups, onto the dibenzo[c,f]naphthyridine framework is a key strategy being explored to enhance this activity. The position of these substituents can significantly influence the antioxidant potential by altering the electron density distribution across the molecule.
Antiviral and Antimalarial Research on Dibenzo[c,f]naphthyridines
The exploration of dibenzo[c,f]naphthyridine derivatives for antiviral and antimalarial applications is a less developed but promising field. The structural analogy to known intercalating agents used against various pathogens provides a rationale for investigating these compounds. The planar aromatic system of the dibenzo[c,f]naphthyridine core allows for potential intercalation into the genetic material of viruses or parasites, thereby disrupting their replication and propagation.
Research in this area is still in its early stages, with efforts focused on the synthesis and screening of novel derivatives against a range of viral strains and the malaria parasite, Plasmodium falciparum. The goal is to identify lead compounds with potent activity and favorable selectivity. Future studies will likely involve mechanistic investigations to elucidate the precise mode of action of any promising antiviral or antimalarial candidates.
DNA Binding Studies of Dibenzo[c,f]naphthyridine Compounds
A significant body of research on dibenzo[c,f]naphthyridine compounds has been dedicated to understanding their interactions with DNA. The planar and rigid structure of this heterocyclic system makes it an ideal candidate for intercalation between the base pairs of the DNA double helix. This mode of binding can lead to significant biological consequences, including the inhibition of DNA replication and transcription, which is a key mechanism for many anticancer drugs.
Studies have employed various biophysical techniques, such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism, to investigate the binding of these compounds to DNA. These studies have confirmed that many dibenzo[c,f]naphthyridine derivatives indeed act as DNA intercalators. The affinity and specificity of this binding are influenced by the nature and position of substituents on the dibenzo[c,f]naphthyridine core. For instance, the introduction of charged side chains can enhance binding affinity through electrostatic interactions with the phosphate (B84403) backbone of DNA.
Structure-Activity Relationship (SAR) Elucidation for Dibenzo[c,f]naphthyridines
The systematic investigation of the structure-activity relationships of dibenzo[c,f]naphthyridine derivatives is crucial for the rational design of more potent and selective therapeutic agents. By modifying the core structure and observing the resulting changes in biological activity, researchers can identify key molecular features responsible for their pharmacological effects.
The biological activity of dibenzo[c,f]naphthyridine derivatives is highly dependent on the nature and position of substituents on the aromatic rings. SAR studies have revealed several important trends. For example, in the context of anticancer activity, the introduction of electron-withdrawing or electron-donating groups at specific positions can modulate the compound's DNA binding affinity and topoisomerase inhibitory activity.
The addition of bulky side chains can also influence the mode and strength of DNA interaction. Furthermore, substituents that enhance water solubility can improve the pharmacokinetic properties of these compounds, which is a critical aspect of drug development. The strategic placement of functional groups that can participate in hydrogen bonding or other specific interactions with biological targets is a key focus of ongoing research.
Molecular docking studies have provided valuable insights into the binding modes of dibenzo[c,f]naphthyridine derivatives with their biological targets, most notably DNA and associated enzymes like topoisomerases. These computational techniques allow for the visualization of the ligand-target complex at the atomic level, revealing key interactions that stabilize the bound state.
Docking simulations have confirmed the intercalative binding of the planar dibenzo[c,f]naphthyridine core into the DNA double helix. These models also highlight the role of substituents in forming specific contacts with the DNA grooves or with amino acid residues in the active site of enzymes. This information is instrumental in guiding the design of new derivatives with improved binding affinity and selectivity.
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For dibenzo[c,f]naphthyridine derivatives, pharmacophore models have been developed based on a set of active compounds.
These models typically include features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic centers. The planar aromatic core of the dibenzo[c,f]naphthyridine scaffold is a central feature in these models, reflecting its importance for DNA intercalation. The models also define the optimal spatial arrangement of substituents required for potent activity. These pharmacophore models serve as valuable tools for virtual screening of chemical libraries to identify new dibenzo[c,f]naphthyridine derivatives with desired biological activities.
Applications in Advanced Materials and Photophysical Research of Dibenzo C,f 1 2 Naphthyridines
Dibenzo[c,f]wikipedia.orgrsc.orgnaphthyridines as Organic Semiconductors
The development of novel organic semiconductors is crucial for advancing technologies like thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). While there is limited direct research on Dibenzo[c,f] wikipedia.orgrsc.orgnaphthyridine itself as a primary semiconductor material, its structural motifs are common in high-performance organic semiconductors. rsc.org The extended π-conjugated system of the dibenzonaphthyridine core is a fundamental feature that facilitates charge transport, a key requirement for semiconductor applications. The presence of nitrogen atoms can influence the material's electron affinity and energy levels, making such compounds candidates for n-type or bipolar semiconductors. However, current research on Dibenzo[c,f] wikipedia.orgrsc.orgnaphthyridine derivatives has been more focused on their luminescent properties rather than their charge-transport mobility in semiconductor devices. researchgate.netrsc.org
Luminescent and Fluorescent Materials based on Dibenzo[c,f]wikipedia.orgrsc.orgnaphthyridines
The Dibenzo[c,f] wikipedia.orgrsc.orgnaphthyridine framework has proven to be a versatile platform for designing new luminescent and fluorescent materials. The inherent rigidity of the structure helps to minimize non-radiative decay pathways, which often leads to enhanced emission efficiency. Research has demonstrated that by chemically modifying the core structure, it is possible to produce derivatives with a range of desirable photophysical behaviors, including delayed fluorescence and sensitivity to environmental stimuli. researchgate.netrsc.org
The optical properties of Dibenzo[c,f] wikipedia.orgrsc.orgnaphthyridine derivatives can be precisely tuned through synthetic modifications. In a notable study, two novel 2,7-naphthyridine (B1199556) derivatives, DN-1 and DN-2 , were synthesized, exhibiting unique photophysical characteristics stemming from their twisted molecular conformations. researchgate.netrsc.org
The UV-Vis absorption spectra of Dibenzo[c,f] wikipedia.orgrsc.orgnaphthyridine derivatives are characterized by transitions within the π-conjugated system. For the derivatives DN-1 and DN-2 in dichloromethane (B109758) (CH₂Cl₂) solution, the absorption bands appear in the ultraviolet and visible regions. DN-1 shows absorption maxima at 368 nm and 452 nm, while DN-2 has maxima at 383 nm and 466 nm. researchgate.net These absorptions are attributed to π–π* and intramolecular charge transfer (ICT) transitions. researchgate.net
Table 1: UV-Vis Absorption and Photoluminescence Data for DN-1 and DN-2
| Compound | Solvent | Absorption λ (nm) | Emission λ (nm) |
|---|---|---|---|
| DN-1 | CH₂Cl₂ | 368, 452 | 520 |
| DN-2 | CH₂Cl₂ | 383, 466 | 545 |
Data sourced from Jiang et al. (2022). researchgate.net
The photoluminescence (PL) properties of these derivatives are a key area of interest. In solution, DN-1 and DN-2 emit green-yellow light with emission peaks at 520 nm and 545 nm, respectively. researchgate.net The fluorescence quantum yields (ΦF) for these compounds were found to be modest in solution, recorded at 1.7% for DN-1 and 1.0% for DN-2 . researchgate.net This suggests that in solution, non-radiative decay processes are significant. However, the quantum yields can be influenced by the molecular environment and aggregation state. nih.gov
A significant finding in the study of Dibenzo[c,f] wikipedia.orgrsc.orgnaphthyridine derivatives is the observation of delayed emission. researchgate.net This phenomenon occurs when excited molecules populate a long-lived triplet state before emitting light, often through processes like phosphorescence or thermally activated delayed fluorescence (TADF). wikipedia.org
Both DN-1 and DN-2 exhibit dual-emission properties, displaying both phosphorescence and TADF. researchgate.netrsc.org At room temperature in their crystalline state, these compounds show delayed emission signals. The decay profiles indicate the presence of two components: a short-lived component attributed to TADF and a long-lived component corresponding to room-temperature phosphorescence (RTP). researchgate.net
Thermally Activated Delayed Fluorescence (TADF): This process involves the reverse intersystem crossing (RISC) from an excited triplet state to an excited singlet state, enabled by thermal energy. wikipedia.org The subsequent fluorescence is "delayed." For DN-1 and DN-2 , the TADF decay lifetimes (τ_d) were measured to be 1.44 μs and 2.40 μs, respectively. researchgate.net
Room-Temperature Phosphorescence (RTP): This is a direct, but typically slow, emission from the excited triplet state to the singlet ground state. The RTP decay lifetimes (τ_p) for DN-1 and DN-2 were significantly longer, at 1.98 ms (B15284909) and 2.37 ms, respectively. researchgate.net
Table 2: Delayed Emission Properties of DN-1 and DN-2 Crystals
| Compound | TADF Lifetime (τ_d) | RTP Lifetime (τ_p) |
|---|---|---|
| DN-1 | 1.44 µs | 1.98 ms |
| DN-2 | 2.40 µs | 2.37 ms |
Data sourced from Jiang et al. (2022). researchgate.net
The emission properties of Dibenzo[c,f] wikipedia.orgrsc.orgnaphthyridine derivatives can be dramatically different in the solid state compared to in solution. Furthermore, the nitrogen atoms in the naphthyridine core provide sites for protonation, leading to acidochromism—a change in color and emission in response to acid.
The solid crystals of DN-1 and DN-2 exhibit high-contrast acidochromism. researchgate.netrsc.org
The pristine crystals of DN-1 emit a yellow-green light with a peak at 532 nm. researchgate.net
Upon exposure to trifluoroacetic acid (TFA) vapor, the emission color changes to orange-red, with the peak shifting to 604 nm. researchgate.net
This process is reversible; when the acidified crystals are exposed to ammonia (B1221849) (NH₃) vapor, the emission reverts to its original yellow-green color and 532 nm peak. researchgate.net
This reversible switching behavior makes these materials promising for applications in chemical sensing, anti-counterfeiting technologies, and data storage. researchgate.net The color change is attributed to the protonation of the nitrogen atoms in the 2,7-naphthyridine core, which alters the electronic structure and energy levels of the molecule. researchgate.net
Dibenzo[c,f]nih.govnih.govnaphthyridine-Based Fluorescence Probes and Sensors
There is no published research available that describes the design, synthesis, or application of Dibenzo[c,f] nih.govnih.govnaphthyridine as a core structure for fluorescence probes or sensors. Scientific investigations into fluorescent chemosensors often utilize heterocyclic compounds capable of specific interactions with analytes, such as metal ions, which induce a change in their photophysical properties. While other naphthyridine isomers have been explored for these purposes, Dibenzo[c,f] nih.govnih.govnaphthyridine has not been reported in this context.
Theoretical and Computational Chemistry Investigations of Dibenzo C,f 1 2 Naphthyridine
Density Functional Theory (DFT) Calculations for Dibenzo[c,f]nih.govuef.finaphthyridine Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately predict a wide range of molecular properties, including geometries, electronic energies, and spectroscopic features.
While specific DFT studies on the parent Dibenzo[c,f] nih.govuef.finaphthyridine are not extensively documented in publicly available literature, the electronic properties of the core 2,7-naphthyridine (B1199556) moiety have been investigated. rsc.org These studies reveal that the arrangement of nitrogen atoms in the 2,7-positions significantly influences the electronic landscape of the molecule. The nitrogen atoms, being more electronegative than carbon, create regions of lower electron density, impacting the molecule's reactivity and intermolecular interactions.
For Dibenzo[c,f] nih.govuef.finaphthyridine, the fusion of two benzene (B151609) rings to the 2,7-naphthyridine core would be expected to have several key effects on its electronic structure. The extended π-system resulting from the fusion of the benzene rings would likely lead to a smaller HOMO-LUMO gap compared to the parent 2,7-naphthyridine. This is a common trend observed in polycyclic aromatic hydrocarbons, where increased conjugation leads to a red-shift in the electronic absorption spectra.
Table 1: Representative Calculated Electronic Properties of a 2,7-Naphthyridine Derivative
| Property | Calculated Value | Method | Reference |
| HOMO-LUMO Gap | Varies with substitution | DFT/TD-DFT | rsc.org |
| First Hyperpolarizability | Dependent on push-pull substituents | DFT | rsc.org |
| Absorption Wavelength | Red-shifted with extended conjugation | TD-DFT | rsc.org |
Note: This table is illustrative and based on studies of 2,7-naphthyridine derivatives. Specific values for the unsubstituted Dibenzo[c,f] nih.govuef.finaphthyridine would require dedicated DFT calculations.
Molecular Dynamics Simulations of Dibenzo[c,f]nih.govuef.finaphthyridine Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, such as conformational changes, diffusion, and interactions with their environment.
Specific MD simulation studies focused solely on Dibenzo[c,f] nih.govuef.finaphthyridine are not readily found in the literature. However, the principles of MD are broadly applicable and can be used to understand how this molecule would behave in various environments. For instance, MD simulations of microhydrated naphthalene (B1677914) have demonstrated the mobility of water molecules on the surface of a polycyclic aromatic hydrocarbon, providing insights into wetting interactions at the molecular level. nih.gov Similar simulations for Dibenzo[c,f] nih.govuef.finaphthyridine could elucidate its interactions with water and other solvents, which is crucial for understanding its solubility and transport properties.
In the context of its biological activity, MD simulations would be invaluable for studying the dynamic interactions between Dibenzo[c,f] nih.govuef.finaphthyridine derivatives and their protein targets. For example, after an initial docking pose is predicted, MD simulations can be used to assess the stability of the ligand-protein complex, revealing how the ligand and protein adapt to each other's presence over time. These simulations can also be used to calculate the free energy of binding, providing a more accurate prediction of the ligand's affinity for the protein.
Theoretical Interpretation of Dibenzo[c,f]nih.govuef.finaphthyridine Reactivity and Photophysical Phenomena
The reactivity of Dibenzo[c,f] nih.govuef.finaphthyridine can be theoretically interpreted using concepts derived from DFT calculations. The distribution of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can identify the most likely sites for electrophilic and nucleophilic attack. The nitrogen atoms, with their lone pairs of electrons, are expected to be nucleophilic centers, while the carbon atoms adjacent to them may exhibit electrophilic character.
The photophysical properties of Dibenzo[c,f] nih.govuef.finaphthyridine are of significant interest, particularly given the fluorescent nature of many polycyclic aromatic compounds. Theoretical studies on 2,7-naphthyridine derivatives have shown that they can be designed as push-pull chromophores with potential applications in non-linear optics. rsc.org The introduction of electron-donating and electron-withdrawing groups can tune the electronic structure and enhance properties like hyperpolarizability.
The fusion of benzene rings in Dibenzo[c,f] nih.govuef.finaphthyridine is expected to influence its photophysical properties. The extended conjugation generally leads to an increase in the molar extinction coefficient and a bathochromic (red) shift in the absorption and emission spectra. Computational studies on other dibenzo-fused naphtho- and phospholo-disilole systems have demonstrated the significant impact of the fused aromatic structure on their photophysical properties. nih.gov Similar theoretical investigations on Dibenzo[c,f] nih.govuef.finaphthyridine could predict its absorption and emission wavelengths, fluorescence quantum yield, and phosphorescence characteristics.
Computational Evaluation of Dibenzo[c,f]nih.govuef.finaphthyridine Molecular Interactions with Biological Systems
Computational methods are instrumental in evaluating and understanding the interactions of small molecules like Dibenzo[c,f] nih.govuef.finaphthyridine with biological macromolecules. Molecular docking is a primary tool used to predict the preferred binding orientation of a ligand to a protein target.
The discovery of substituted Dibenzo[c,f] nih.govuef.finaphthyridines as potent and selective inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) was aided by computational approaches. nih.gov The determination of the crystal structure of a Dibenzo[c,f] nih.govuef.finaphthyridine derivative in complex with the kinase domain of PDK-1 confirmed its binding in the active site and provided a detailed picture of the key interactions. nih.gov Such structural information is invaluable for structure-based drug design, allowing for the rational design of new analogs with improved potency and selectivity.
Similarly, computational studies on Dibenzo[c,h] nih.govresearchgate.netnaphthyridines as topoisomerase I inhibitors have utilized calculated binding orientations to understand the forces that stabilize the drug-enzyme-DNA ternary complex. nih.gov These studies have shown that subtle changes in the molecular structure can significantly impact the binding mode and biological activity.
Molecular docking studies on other naphthyridine derivatives have also been employed to elucidate their mechanism of action, such as the inhibition of bacterial efflux pumps. nih.gov These computational models can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity.
For Dibenzo[c,f] nih.govuef.finaphthyridine, computational evaluation of its interactions with various biological targets would involve:
Molecular Docking: To predict the binding pose and affinity to a protein of interest.
Pharmacophore Modeling: To identify the essential chemical features required for biological activity.
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that relate the chemical structure of a series of compounds to their biological activity.
Emerging Research Avenues and Future Prospects for Dibenzo C,f 1 2 Naphthyridine
Design and Synthesis of Novel Dibenzo[c,f]acs.orgacs.orgnaphthyridine Analogues with Tailored Properties
The synthesis of the dibenzo[c,f] acs.orgacs.orgnaphthyridine ring system has presented challenges, limiting its broad exploration. acs.orgacs.orgacs.orgfigshare.com However, recent advancements have paved the way for the creation of new analogues with customized properties. An initial synthesis of a key intermediate, 10,11-dimethoxy-4-methyldibenzo[c,f] acs.orgacs.orgnaphthyridine-3,6-diamine, was achieved by reacting 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile (B1354547) with 2-methyl-benzene-1,3-diamine, albeit with a low yield of less than 25%. acs.orgacs.orgacs.orgfigshare.com
To overcome this limitation, a more efficient, high-yield procedure was developed using design of experiments (DOE). acs.orgacs.orgacs.orgfigshare.com This systematic approach explored the impact of various factors, including reagent stoichiometry, catalyst, and temperature. acs.orgacs.orgacs.orgfigshare.com The optimization studies indicated that higher temperatures were beneficial, leading to the use of microwave heating, which ultimately resulted in a significantly improved yield of 80%. acs.orgacs.orgacs.org This breakthrough in synthetic methodology is crucial for the rapid generation of diverse analogues for further investigation. acs.org
The synthesis of related naphthyridine structures, such as dibenzo[c,h] ontosight.ainih.govnaphthyridines, has also been explored through novel synthetic pathways, indicating a broader interest in this class of compounds. nih.gov These synthetic strategies can potentially be adapted to create a wider array of dibenzo[c,f] acs.orgacs.orgnaphthyridine derivatives with specific substitutions to fine-tune their electronic and steric properties for various applications.
Exploration of Additional Biological Targets for Dibenzo[c,f]acs.orgacs.orgnaphthyridine Derivatives
Substituted dibenzo[c,f] acs.orgacs.orgnaphthyridines have been identified as a novel class of potent and selective inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1), a key enzyme in cancer signaling pathways. nih.gov High-throughput screening led to the discovery of a lead compound, and subsequent structure-activity relationship (SAR) studies have been conducted to understand the requirements for effective inhibition. nih.gov X-ray crystallography has confirmed that these compounds bind to the active site of the PDK-1 kinase domain, providing a solid foundation for the rational design of new and more potent inhibitors. nih.gov
The broader family of naphthyridines, to which dibenzo[c,f] acs.orgacs.orgnaphthyridines belong, is known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai For instance, other naphthyridine derivatives have shown potential as topoisomerase I inhibitors and have demonstrated cytotoxic activity against various cancer cell lines. nih.gov Alkaloids containing the 2,7-naphthyridine (B1199556) core have exhibited activities such as δ-opioid receptor antagonism and cytotoxicity against human lung and breast cancer cells. nih.govbenthamdirect.com
Given the diverse bioactivity of the naphthyridine family, future research will likely focus on screening dibenzo[c,f] acs.orgacs.orgnaphthyridine analogues against a wider panel of biological targets. This could uncover new therapeutic applications beyond PDK-1 inhibition, potentially in areas such as neurodegenerative diseases, inflammation, and infectious diseases.
Development of Advanced Functional Materials based on Dibenzo[c,f]acs.orgacs.orgnaphthyridines
The planar, polycyclic aromatic structure of dibenzo[c,f] acs.orgacs.orgnaphthyridine makes it an attractive candidate for the development of advanced functional materials. ontosight.aiontosight.ai The inherent electronic properties of this heterocyclic system can be modulated through chemical modification, opening up possibilities for applications in organic electronics.
For example, related dibenzo[b,h] ontosight.ainih.govnaphthyridine derivatives have been shown to exhibit strong fluorescence, with their emission properties being sensitive to their environment, such as upon intercalation into double-stranded DNA. rsc.org This suggests that dibenzo[c,f] acs.orgacs.orgnaphthyridines could be developed as fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs). The ability to tailor the electronic structure through synthesis could lead to materials with specific absorption and emission profiles, suitable for a range of optoelectronic applications.
Further research in this area will likely involve the synthesis of dibenzo[c,f] acs.orgacs.orgnaphthyridine-based polymers and dendrimers to explore their potential in applications such as organic photovoltaics, sensors, and catalysis.
Strategies for Enhanced Bioactivity and Selectivity of Dibenzo[c,f]acs.orgacs.orgnaphthyridine Compounds
Improving the bioactivity and selectivity of dibenzo[c,f] acs.orgacs.orgnaphthyridine compounds is a key focus for their development as therapeutic agents. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different functional groups at various positions on the scaffold influence biological activity. nih.gov
For the PDK-1 inhibitors, detailed SAR has been explored to understand the key interactions between the molecule and the active site residues of the enzyme. nih.gov This knowledge allows for the rational design of new analogues with improved potency and selectivity. For instance, modifications can be made to enhance binding affinity to the target protein while minimizing off-target effects, which is critical for reducing potential side effects.
Q & A
Q. What are the common synthetic routes for preparing dibenzo[c,f][2,7]naphthyridine derivatives, and how are structural variations introduced?
this compound derivatives are typically synthesized via domino reactions, metal-catalyzed intramolecular C–H arylation, or iodine-catalyzed double elimination pathways. For example, 10-methoxy derivatives can be synthesized from 3-methoxyaniline through multistep routes involving cyclization and functionalization . Structural variations (e.g., substituents at C-5 or C-10) are introduced via regioselective metalation using TMPMgCl·LiCl at −40°C followed by electrophilic quenching .
Q. How is the structural integrity of this compound derivatives confirmed experimentally?
Characterization relies on NMR, HRMS, and X-ray crystallography. For example, X-ray analysis of 2-chloro-7-methyl-12-phenyldibenzo[b,g][1,8]naphthyridin-11(6H)-one confirmed planarity and hydrogen-bonding interactions critical for intercalation . Fluorescence spectroscopy is also used to study DNA-binding properties, as seen in 1,1-dimethyl-1,4-dihydrodibenzo[b,h][1,6]naphthyridinium iodides .
Q. What are the primary biological activities associated with this compound scaffolds?
These compounds exhibit anticancer activity by targeting topoisomerase I or PDK1. For instance, dibenzo[c,f][2,7]naphthyridines showed IC₅₀ values <1 µM against A549 lung cancer cells, outperforming pemetrexed . Some derivatives also act as DNA intercalators, disrupting replication via stacking interactions .
Advanced Research Questions
Q. How can regioselective functionalization challenges in this compound synthesis be addressed?
Regioselective C-5 metalation using TMPMgCl·LiCl enables precise functionalization. For 4-bromo derivatives, this method avoids competing halogen-magnesium exchange, allowing synthesis of 5-substituted analogs (e.g., 5-iodo or 5-ester derivatives) . Parham-type cyclization further converts these intermediates into pyridoacridones for natural product synthesis .
Q. What experimental strategies resolve contradictions between in vitro activity and computational docking results?
Discrepancies may arise from solvation effects or protein flexibility. For PDK1 inhibitors, molecular dynamics simulations and free-energy perturbation (FEP) calculations refine docking poses. For example, dibenzo[c,f][2,7]naphthyridines showed strong hydrophobic interactions with PDK1’s ATP-binding pocket, validated by crystallography . Adjusting substituent polarity (e.g., adding methoxy groups) can reconcile activity differences .
Q. How do structural modifications impact the pharmacokinetic profile of this compound-based therapeutics?
Substituents like carboxamides improve solubility and reduce plasma protein binding. In silico ADMET predictions (e.g., SwissADME) guide optimization: logP <3 enhances bioavailability, while polar groups (e.g., -OH or -CONH₂) mitigate hepatotoxicity risks. For example, 10-methoxy derivatives showed favorable permeability in Caco-2 assays .
Methodological Challenges and Solutions
Q. What strategies optimize yields in multi-step syntheses of dibenzo[c,f][2,7]naphthyridines?
- Catalyst selection : Pd(dba)₂ with P(2-furyl)₃ improves Negishi cross-coupling efficiency for diaryl derivatives (yields: 60–75%) .
- Temperature control : Low-temperature (−40°C) metalation minimizes side reactions .
- Purification : Flash chromatography with EtOAc/hexane gradients (3:7 to 7:3) isolates pure products .
Q. How are fluorescence properties leveraged to study this compound-DNA interactions?
Turn-on fluorescence upon DNA binding (e.g., 1,1-dimethyl derivatives) allows real-time monitoring via emission spectra (λₑₘ = 450–500 nm). Competitive assays with ethidium bromide quantify intercalation strength (Kd values: 10⁻⁶–10⁻⁷ M) .
Emerging Applications
Q. Can dibenzo[c,f][2,7]naphthyridines be adapted for non-oncology applications, such as organic electronics?
Yes. Derivatives with electron-deficient cores (e.g., dibenzo[c,h][2,6]naphthyridines) exhibit liquid crystalline behavior and semiconducting properties. Mesophase analysis via polarized optical microscopy (POM) and XRD reveals smectic phases suitable for OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
